molecular formula C14H12N4O2S B2469623 Methyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate CAS No. 852372-89-5

Methyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate

Cat. No.: B2469623
CAS No.: 852372-89-5
M. Wt: 300.34
InChI Key: CBAAVNVPVJTYGC-UHFFFAOYSA-N
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Description

Methyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate is a heterocyclic compound that belongs to the class of organic compounds known as phenylpyridazines. These compounds contain a pyridazine ring substituted by a phenyl group. The unique structure of this compound, which includes a triazole ring fused to a pyridazine ring, makes it of significant interest in medicinal chemistry and pharmaceutical research .

Preparation Methods

The synthesis of Methyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate typically involves the reaction of 3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine with methyl thioacetate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .

Chemical Reactions Analysis

Methyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of Methyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate involves its interaction with specific molecular targets in the body. The triazole and pyridazine rings in the compound allow it to bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to various therapeutic effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Methyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate is unique due to its fused triazole and pyridazine rings. Similar compounds include:

These compounds share structural similarities but differ in their specific biological activities and applications.

Properties

IUPAC Name

methyl 2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2S/c1-20-13(19)9-21-12-8-7-11-15-16-14(18(11)17-12)10-5-3-2-4-6-10/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBAAVNVPVJTYGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NN2C(=NN=C2C3=CC=CC=C3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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